Cyp1B1-IN-8

Description

Properties

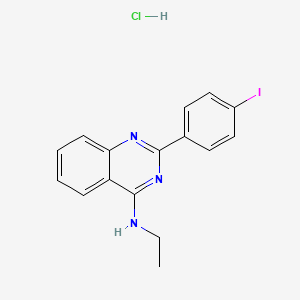

Molecular Formula |

C16H15ClIN3 |

|---|---|

Molecular Weight |

411.67 g/mol |

IUPAC Name |

N-ethyl-2-(4-iodophenyl)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C16H14IN3.ClH/c1-2-18-16-13-5-3-4-6-14(13)19-15(20-16)11-7-9-12(17)10-8-11;/h3-10H,2H2,1H3,(H,18,19,20);1H |

InChI Key |

UQJFLVXUIHMERE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CYP1B1 Inhibition in Cancer Cells

Disclaimer: Initial searches for the specific compound "Cyp1B1-IN-8" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized CYP1B1 inhibitors in cancer cells, which is presumed to be the intended topic of interest.

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is overexpressed in a wide array of human cancers while having limited expression in normal tissues.[1][2] This differential expression makes it an attractive target for anticancer therapy.[3][4] CYP1B1 contributes to carcinogenesis by metabolizing procarcinogens, such as polycyclic aromatic hydrocarbons and estrogens, into genotoxic metabolites that can initiate and promote tumor growth.[1][5] Furthermore, its expression has been linked to increased cell proliferation, metastasis, and resistance to chemotherapeutic agents.[6] Inhibition of CYP1B1's enzymatic activity is a promising strategy to counteract these oncogenic functions. This guide details the molecular mechanisms through which CYP1B1 inhibitors exert their anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

The Role of CYP1B1 in Carcinogenesis

CYP1B1 is a member of the cytochrome P450 superfamily and is primarily involved in the phase I metabolism of a variety of endogenous and exogenous compounds.[7][8] Its role in cancer is multifaceted:

-

Metabolic Activation of Procarcinogens: CYP1B1 converts inert procarcinogenic compounds into highly reactive metabolites that can form DNA adducts, leading to mutations and genomic instability.[1][9]

-

Estrogen Metabolism: The enzyme catalyzes the 4-hydroxylation of 17β-estradiol, producing catechol estrogens that can be further oxidized to semiquinones and quinones. These reactive species can also damage DNA and are implicated in the development of hormone-related cancers such as breast and ovarian cancer.[5]

-

Promotion of Cell Proliferation and Metastasis: Overexpression of CYP1B1 has been shown to enhance cancer cell proliferation and metastasis by inducing an epithelial-mesenchymal transition (EMT) and activating the Wnt/β-catenin signaling pathway.[6][10]

-

Chemoresistance: CYP1B1 can metabolize and inactivate several common chemotherapeutic drugs, including paclitaxel and docetaxel, thereby contributing to acquired drug resistance in tumors.[6]

Mechanism of Action of CYP1B1 Inhibitors in Cancer Cells

By blocking the enzymatic activity of CYP1B1, small molecule inhibitors can reverse its pro-tumorigenic effects. The primary mechanisms include the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Induction of Apoptosis

Inhibition of CYP1B1 has been demonstrated to induce apoptosis in various cancer cell lines. This is achieved through the modulation of several key apoptosis-regulating proteins. For instance, in renal cell carcinoma, silencing CYP1B1 expression leads to an increase in the apoptotic cell population. Similarly, in prostate cancer cells, attenuation of CYP1B1 results in apoptotic cell death through the upregulation of Caspase-1 (CASP1), a key initiator of apoptosis.

The general pathway for apoptosis induction following CYP1B1 inhibition can be visualized as follows:

Induction of Cell Cycle Arrest

CYP1B1 inhibitors can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Knockdown of CYP1B1 in endometrial and ovarian cancer cell lines has been shown to cause cell cycle arrest. This effect is often mediated by the altered expression of key cell cycle regulatory proteins. For example, in renal cell carcinoma, CYP1B1 knockdown leads to the downregulation of Cell Division Cycle 20 (CDC20), a crucial protein for mitotic progression.

The signaling pathway illustrating this process is as follows:

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. kumc.edu [kumc.edu]

- 3. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. P450-Glo™ CYP1B1 Assay System [promega.sg]

- 9. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Cytochrome P450 1B1 in Tumor Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 1B1 (Cyp1B1), an enzyme primarily expressed in extrahepatic tissues, has emerged as a critical player in the metabolic landscape of various cancers.[1] Unlike most other cytochrome P450 enzymes, Cyp1B1 is frequently overexpressed in a wide array of tumors while remaining at low or undetectable levels in corresponding normal tissues, making it an attractive target for cancer diagnosis and therapy.[2][3] This guide provides an in-depth technical overview of the multifaceted role of Cyp1B1 in tumor metabolism, focusing on its enzymatic activity, impact on key metabolic pathways, and involvement in critical signaling cascades. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers and drug development professionals in oncology.

Cyp1B1 Enzymatic Function and Expression in Tumors

Cyp1B1 is a phase I drug-metabolizing enzyme that catalyzes the oxidative metabolism of a diverse range of endogenous and exogenous compounds.[4] Its substrates include procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, as well as steroid hormones, particularly estrogens.[1][5] The metabolic activation of these compounds by Cyp1B1 can lead to the formation of carcinogenic and genotoxic metabolites, thereby contributing to tumor initiation and progression.[1][6]

Quantitative Data on Cyp1B1 Expression and Activity

The preferential overexpression of Cyp1B1 in tumor tissues is a well-documented phenomenon. This differential expression is a cornerstone of its potential as a cancer biomarker and therapeutic target. Below are tables summarizing key quantitative data related to Cyp1B1 expression and enzymatic activity.

Table 1: Expression of Cyp1B1 in Tumors vs. Normal Tissues

| Tissue Type | Finding | Fold Change/Expression Level | Reference |

| Prostate | Higher expression in the peripheral zone (common site of cancer) compared to the transition zone. | 2- to 6-fold higher | [7] |

| Ovarian Cancer | Elevated expression in the majority of ovarian cancers. | 92% of cases showed increased expression. | [8] |

| Colon Adenocarcinoma | Significantly higher protein levels in colonic tumors. | Higher in tumors vs. normal colon epithelia. | [3] |

| Breast Cancer | Higher mRNA expression in breast cancer patients compared to cancer-free individuals. | Significantly higher (p < 0.05) | [9] |

| Bladder and Colon Tumors | Overexpression of active CYP1 enzymes, mainly attributed to CYP1B1. | 35% of tumors showed overexpression of active CYP1 enzymes. | [10] |

| Liver (Smokers vs. Non-smokers) | Increased mRNA expression in smokers. | 5-fold greater in smokers. | [11] |

Table 2: Kinetic Parameters of Human Cyp1B1 for Key Substrates

| Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| 17β-Estradiol | 2-hydroxyestradiol | 0.78 | 0.63 | [1] |

| 4-hydroxyestradiol | 0.71 | 1.14 | [1] | |

| 6α-hydroxyestradiol | - | 0.15 | [1] | |

| 6β-hydroxyestradiol | - | 0.08 | [1] | |

| 15α-hydroxyestradiol | - | 0.28 | [1] | |

| 16α-hydroxyestradiol | - | 0.10 | [1] | |

| Benzo[a]pyrene | Various metabolites including diol epoxides | Not specified | Not specified | [6] |

The Role of Cyp1B1 in Core Metabolic Pathways

Cyp1B1's influence extends beyond xenobiotic metabolism, playing a significant role in the reprogramming of core metabolic pathways within cancer cells, including fatty acid metabolism and glycolysis.

Fatty Acid Metabolism

Recent studies have highlighted a critical link between Cyp1B1 and fatty acid metabolism in promoting cancer progression.[5] Cyp1B1 can catalyze the formation of hydroxy-eicosatetraenoic acids (HETEs) from arachidonic acid, which are known to promote cancer cell proliferation and migration.[5] Furthermore, Cyp1B1 expression has been shown to enhance the biosynthesis of free fatty acids in colorectal cancer cells, thereby supporting their rapid growth.[5] This metabolic reprogramming is crucial for the survival and proliferation of metastatic cancer cells.[5]

Aerobic Glycolysis (The Warburg Effect)

While direct enzymatic involvement of Cyp1B1 in glycolysis has not been fully elucidated, its broader impact on cellular metabolism and signaling pathways that regulate glycolysis is an area of active investigation. The metabolic shift towards aerobic glycolysis, known as the Warburg effect, is a hallmark of many cancer cells.[12] Cyp1B1, by promoting the activity of signaling pathways like Wnt/β-catenin which are known to influence glycolysis, may indirectly contribute to this metabolic phenotype.

Cyp1B1 and Key Signaling Pathways in Cancer

Cyp1B1 and its metabolites can modulate several critical signaling pathways that drive tumorigenesis, including the Wnt/β-catenin, Sp1/uPAR, and p53 pathways.

Wnt/β-Catenin Signaling

Cyp1B1 has been shown to activate the Wnt/β-catenin signaling pathway.[10][13] This activation can occur through the upregulation of β-catenin expression and its subsequent nuclear translocation.[2][13] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[13]

Sp1/uPAR Signaling Axis

Cyp1B1 and its primary metabolite, 4-hydroxyestradiol (4-OHE2), can induce the expression of the transcription factor Sp1.[10] Sp1, in turn, binds to the promoter of the urokinase-type plasminogen activator receptor (uPAR), leading to its upregulation.[7] The uPA/uPAR system plays a crucial role in cancer cell invasion and metastasis.[7]

Regulation of p53

The tumor suppressor protein p53 is another critical target of Cyp1B1. Studies have shown that Cyp1B1 can suppress wild-type p53 while inducing oncogenic gain-of-function mutant p53.[14] This differential regulation of p53 status has profound implications for tumor progression, as mutant p53 can promote cancer cell invasion, partly through the upregulation of uPAR.[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of Cyp1B1 in tumor metabolism.

Quantitative Real-Time PCR (qRT-PCR) for Cyp1B1 Expression

This protocol outlines the steps for quantifying Cyp1B1 mRNA expression in cell lines or tissue samples.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

3. qRT-PCR:

-

Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for Cyp1B1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

Cyp1B1 Primer Sequences (Example):

-

Forward: 5'-GGCCTTTCTCTTCCTCTGC-3'

-

Reverse: 5'-CTCGGTCACAGGCTCATAGG-3'

-

-

Perform the qPCR reaction using a real-time PCR system with the following cycling conditions (example):

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

Analyze the data using the ΔΔCt method to determine the relative expression of Cyp1B1 normalized to the reference gene.[15]

Western Blotting for Cyp1B1 Protein Expression

This protocol describes the detection and quantification of Cyp1B1 protein levels.

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cyp1B1 (e.g., rabbit anti-Cyp1B1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[16][17]

Cyp1B1 Enzymatic Activity Assay

Commercially available kits, such as the P450-Glo™ CYP1B1 Assay (Promega), provide a convenient and sensitive method for measuring Cyp1B1 activity.

Principle: The assay utilizes a luminogenic substrate that is a derivative of luciferin. Cyp1B1 metabolizes this substrate into luciferin, which is then detected in a coupled reaction with luciferase, producing a luminescent signal that is proportional to Cyp1B1 activity.

General Procedure:

-

Prepare cell lysates or microsomal fractions containing Cyp1B1.

-

Add the luminogenic Cyp1B1 substrate to the samples in a 96-well plate.

-

Incubate to allow for the enzymatic conversion.

-

Add a detection reagent containing luciferase and ATP.

-

Measure the luminescence using a luminometer.

-

A standard curve can be generated using a known concentration of recombinant Cyp1B1 to quantify the enzymatic activity in the samples.

Conclusion and Future Directions

Cyp1B1 stands as a pivotal enzyme at the crossroads of xenobiotic metabolism and endogenous metabolic reprogramming in cancer. Its tumor-specific expression and multifaceted roles in promoting carcinogenesis, metabolic adaptation, and drug resistance underscore its significance as a high-value target for the development of novel anti-cancer strategies. Future research should focus on further elucidating the intricate molecular mechanisms by which Cyp1B1 influences tumor metabolism and on the development of highly selective and potent Cyp1B1 inhibitors for clinical applications. A deeper understanding of the interplay between Cyp1B1 and the tumor microenvironment will also be crucial in harnessing the full therapeutic potential of targeting this unique enzyme.

References

- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. CYP1B1 promotes colorectal cancer liver metastasis by enhancing the growth of metastatic cancer cells via a fatty acids-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time polymerase chain reaction analysis of CYP1B1 gene expression in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 14. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]

- 17. static.igem.org [static.igem.org]

The Discovery and Synthesis of Cyp1B1-IN-8: A Potent and Selective Inhibitor for Overcoming Paclitaxel Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of tumors and its role in the metabolic deactivation of several chemotherapeutic agents, including paclitaxel. The selective inhibition of CYP1B1 presents a promising strategy to counteract drug resistance and enhance the efficacy of existing cancer therapies. This technical guide details the discovery and synthesis of Cyp1B1-IN-8, a highly potent and selective inhibitor of CYP1B1. This compound, also identified as compound 14b in the primary literature, is a novel 2-phenylquinazolin-4-amine derivative designed to reverse paclitaxel resistance in non-small cell lung cancer cells.

Discovery of this compound (Compound 14b)

This compound was developed through a structure-based drug design approach aimed at identifying potent and selective inhibitors of the CYP1B1 enzyme. The design strategy focused on the 2-phenylquinazolin-4-amine scaffold, which was systematically modified to optimize inhibitory activity and selectivity against other cytochrome P450 isoforms. Molecular docking studies were instrumental in guiding the structural modifications, suggesting that expanding the π-system through aromatization and the introduction of specific substituents, such as an amine group and an iodine atom, would enhance the binding affinity to the active site of CYP1B1. This rational design process led to the synthesis and subsequent identification of this compound (compound 14b) as a lead candidate with exceptional inhibitory potency and selectivity.

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic route for the 2-phenylquinazolin-4-amine scaffold is outlined below.

Caption: General synthetic pathway for this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs was evaluated against CYP1B1 and other major CYP450 isoforms. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Activity of this compound (Compound 14b) against CYP Isoforms

| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | CYP2D6 IC50 (nM) | CYP3A4 IC50 (nM) |

| This compound (14b) | 0.0000414 | >1000 | >1000 | >1000 | >1000 |

| ANF (control) | 0.8 | 5.2 | 12.5 | - | - |

ANF (α-Naphthoflavone) is a known potent CYP1B1 inhibitor used as a reference compound.

Table 2: Effect of this compound on Paclitaxel IC50 in A549 and A549/Taxol Cells

| Cell Line | Treatment | Paclitaxel IC50 (nM) |

| A549 | Paclitaxel alone | 15.3 |

| A549/Taxol | Paclitaxel alone | 287.4 |

| A549/Taxol | Paclitaxel + this compound (14b) (100 nM) | 25.6 |

Experimental Protocols

General Synthesis of 2-Phenylquinazolin-4-amines

The synthesis of the 2-phenylquinazolin-4-amine derivatives, including this compound (compound 14b), was achieved through a multi-step reaction sequence. A mixture of the appropriate 2-aminobenzonitrile, an aryl Grignard reagent, and a substituted benzaldehyde was reacted in a suitable solvent under controlled temperature and pressure. The resulting crude product was then purified using column chromatography to yield the final compound. Specific details of the synthesis of compound 14b can be found in the supplementary information of the primary publication.

CYP1B1 Inhibition Assay (EROD Assay)

The inhibitory activity of the synthesized compounds against CYP1B1 was determined using a 7-ethoxyresorufin-O-deethylase (EROD) assay with recombinant human CYP1B1 enzyme.

Protocol:

-

A reaction mixture containing recombinant human CYP1B1, a NADPH-generating system, and the test compound at various concentrations was prepared in a buffer solution.

-

The reaction was initiated by the addition of the substrate, 7-ethoxyresorufin.

-

The mixture was incubated at 37°C.

-

The deethylation of 7-ethoxyresorufin to resorufin was monitored by measuring the fluorescence of resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Culture

Human non-small cell lung cancer A549 cells and paclitaxel-resistant A549/Taxol cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

Protocol:

-

A549 and A549/Taxol cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with various concentrations of paclitaxel, with or without the addition of this compound.

-

The cells were incubated for an additional 48 hours.

-

Cell viability was assessed using the MTT assay. The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 values for paclitaxel were calculated.

Cell Migration and Invasion Assays

The effect of this compound on the migration and invasion of A549/Taxol cells was evaluated using Transwell assays.

Protocol:

-

A549/Taxol cells were pre-treated with this compound for 24 hours.

-

For the migration assay, the treated cells were seeded into the upper chamber of a Transwell insert.

-

For the invasion assay, the Transwell insert was pre-coated with Matrigel, and then the treated cells were seeded into the upper chamber.

-

The lower chamber was filled with a medium containing a chemoattractant.

-

After incubation, the non-migrated or non-invaded cells on the upper surface of the membrane were removed.

-

The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

Signaling and Experimental Workflow

The proposed mechanism of action for this compound involves the direct inhibition of CYP1B1, which in turn prevents the metabolic inactivation of paclitaxel within cancer cells. This leads to an increased intracellular concentration of active paclitaxel, thereby restoring its cytotoxic effects.

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion

This compound (compound 14b) is a novel, highly potent, and selective inhibitor of CYP1B1 that has demonstrated significant potential in overcoming paclitaxel resistance in non-small cell lung cancer cells. Its discovery through a rational, structure-based design approach and its promising in vitro activity make it a valuable lead compound for the development of new adjuvant therapies for cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

Structural Analysis of Cyp1B1-IN-8: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent and Selective CYP1B1 Inhibitor for Overcoming Chemotherapy Resistance

This technical guide provides a comprehensive structural and functional analysis of Cyp1B1-IN-8, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CYP1B1 in oncology.

Introduction to CYP1B1: A Key Target in Cancer Therapy

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Unlike many other CYPs that are primarily found in the liver, CYP1B1 is expressed in extrahepatic tissues and is notably overexpressed in a variety of human tumors.[3][4] This differential expression makes CYP1B1 an attractive target for cancer therapy.

CYP1B1 is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic agents, such as paclitaxel.[5][6] Inhibition of CYP1B1 can, therefore, represent a promising strategy to enhance the efficacy of existing anticancer drugs and overcome acquired resistance.[2][5]

This compound: A Novel 2-Phenylquinazolin-4-amine Inhibitor

This compound, also identified as compound 14b in the primary literature, is a novel, highly potent, and selective inhibitor of CYP1B1.[6][7][8] It belongs to the 2-phenylquinazolin-4-amine chemical class and has demonstrated significant potential in reversing paclitaxel resistance in non-small cell lung cancer (A549) cells.[6][7]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CYP1B1 has been quantified, demonstrating its high efficacy.

| Compound | Target | IC50 (nM) |

| This compound | CYP1B1 | 4.14 x 10⁻⁵ |

Table 1: Inhibitory concentration (IC50) of this compound against human CYP1B1.[8]

Structural Analysis and Binding Mode of this compound

While a crystal structure of Cyp1B1 in complex with this compound is not currently available, molecular docking studies have provided significant insights into its binding mode within the enzyme's active site.[6][7]

The binding affinity of this compound is attributed to several key structural features:

-

Expansion of the π-system: The aromatization of the quinazoline core enhances π-π stacking interactions with aromatic residues in the active site.[6][7]

-

Introduction of an amine group: The amine functionality likely forms crucial hydrogen bonds with active site residues.[6][7]

-

Presence of an iodine atom: The iodine atom can participate in halogen bonding or other non-covalent interactions, further augmenting binding affinity.[6][7]

These molecular interactions collectively contribute to the high potency and selectivity of this compound for CYP1B1 over other CYP1 family members.

General Structural Features of CYP1B1 and Inhibitor Binding

The crystal structure of human CYP1B1 has been solved in complex with other inhibitors, such as α-naphthoflavone (PDB ID: 3PM0) and an azide-containing inhibitor (PDB ID: 6IQ5).[3][9] These structures reveal a generally planar and enclosed active site, which accommodates flat, aromatic molecules.[3] Key residues, such as Phe231, are involved in π-π stacking interactions with the bound inhibitors.[3]

| PDB ID | Ligand | Resolution (Å) | Key Interacting Residues (Predicted/Observed) |

| 3PM0 | α-naphthoflavone | 2.7 | Phe231 (π-π stacking) |

| 6IQ5 | Azide-containing inhibitor | 3.7 | Not detailed in abstract |

Table 2: Crystallographic data for human CYP1B1 in complex with inhibitors.[3][9]

Experimental Protocols

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This assay is a common method to determine the inhibitory activity of compounds against CYP1B1.

-

Reagents and Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard)

-

Test compound (this compound)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the CYP1B1 enzyme in each well of the microplate.

-

Add the test compound (this compound) at various concentrations to the wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protein Crystallography Workflow for CYP1B1

The determination of the three-dimensional structure of CYP1B1 in complex with an inhibitor involves several key steps.[10][11]

-

Protein Expression and Purification:

-

Clone the gene encoding human CYP1B1 into a suitable expression vector (e.g., pCW-Ori+).

-

Transform the vector into a competent E. coli strain (e.g., DH5α).

-

Grow the bacterial culture and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells and lyse them to release the protein.

-

Purify the CYP1B1 protein using a series of chromatography steps (e.g., nickel-affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified CYP1B1 protein to a suitable concentration.

-

Incubate the protein with a molar excess of the inhibitor (e.g., this compound).

-

Screen for crystallization conditions using various commercially available or in-house prepared screens (e.g., sitting-drop or hanging-drop vapor diffusion method).

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., HKL2000 or XDS).

-

Solve the crystal structure using molecular replacement with a known CYP1B1 structure as a search model.

-

Build and refine the atomic model of the CYP1B1-inhibitor complex against the experimental data using software such as Coot and Phenix.

-

Validate the final structure using tools like MolProbity.

-

Visualizations

Signaling Pathway of CYP1B1-Mediated Procarcinogen Activation

Caption: CYP1B1-mediated metabolic activation of a procarcinogen leading to cancer, and its inhibition by this compound.

Experimental Workflow for Structural Analysis of CYP1B1

Caption: A generalized workflow for the structural analysis of CYP1B1 using X-ray crystallography.

References

- 1. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design of Novel 2-Phenylquinazolin-4-amines as Selective CYP1B1 Inhibitors for Overcoming Paclitaxel Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. hudsonlabautomation.com [hudsonlabautomation.com]

A Comprehensive Technical Guide to the In Vivo and In Vitro Effects of CYP1B1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction to CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.[1][2] It is an extrahepatic enzyme, with notable expression in hormone-dependent tissues such as the breast, prostate, and ovaries.[1] CYP1B1 is involved in the metabolic activation of procarcinogens and the hydroxylation of estrogens, processes that have significant implications in the pathogenesis of cancer.[3][4] Due to its overexpression in various tumor types compared to normal tissues, CYP1B1 has emerged as a promising therapeutic target for cancer treatment and prevention.[1][3][5]

In Vitro Effects of CYP1B1 Inhibition

The inhibition of CYP1B1 in cellular models has been shown to elicit a range of anti-cancer effects. These are primarily attributed to the prevention of procarcinogen activation and the modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration.

Table 2.1: Summary of Quantitative In Vitro Effects of CYP1B1 Inhibition

| Effect | Cell Line(s) | Key Findings | Reference(s) |

| Inhibition of Cell Proliferation | PC-3 (Prostate Cancer) | Knockdown of CYP1B1 via shRNA significantly reduced the number of Ki67-positive cells. | [6] |

| Endometrial and Breast Cancer Cells | Inhibition of CYP1B1 was shown to inhibit cell cycle transition. | [7] | |

| KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs were more toxic to KLE cells than to cells with inhibited CYP1B1 activity. | [5] | |

| Induction of Apoptosis | KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs exhibited pro-apoptotic effects that were diminished in cells with inhibited CYP1B1. | [5] |

| Endometrial and Breast Cancer Cells | Inhibition of CYP1B1 was demonstrated to promote cellular apoptosis. | [7] | |

| Reduction of Cell Invasion and Migration | Breast Cancer Cells | Overexpression of CYP1B1 increased migration and invasion, an effect that can be reversed by inhibition. | [8] |

| Alteration of Cell Cycle | KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs induced G0/G1 arrest and decreased the S phase population in a CYP1B1-dependent manner. | [5] |

| Modulation of Angiogenesis | Endothelial Cells | CYP1B1 deficiency leads to increased intracellular oxidative stress and subsequent upregulation of the anti-angiogenic factor thrombospondin-2 (TSP2), which impairs capillary morphogenesis. | [9] |

In Vivo Effects of CYP1B1 Inhibition

In vivo studies using animal models have corroborated the anti-tumor effects of CYP1B1 inhibition observed in vitro. These studies highlight the potential of CYP1B1 inhibitors as therapeutic agents.

Table 3.1: Summary of Quantitative In Vivo Effects of CYP1B1 Inhibition

| Effect | Animal Model | Key Findings | Reference(s) |

| Tumor Growth Suppression | Xenograft Mouse Model (PC-3 cells) | Intratumoral injection of CYP1B1 shRNA significantly reduced tumor volume. | [6] |

| Xenograft Mouse Model (PC-3 cells) | Stable knockdown of CYP1B1 in PC-3 cells led to a significant reduction in tumor growth. | [6] | |

| Inhibition of Metastasis | Tumor Metastasis Model | The expression of metastasis marker MMP9, mediated by CYP1B1, was reversible with inhibition. | [8] |

| Reduction of Angiogenesis | Tumor Metastasis Model | The expression of the angiogenesis marker CD31 was reduced upon CYP1B1 inhibition. | [8] |

| Modulation of Cell Proliferation | Xenograft Mouse Model (PC-3 cells) | A significant decrease in Ki67-positive cells was observed in tumors with CYP1B1 knockdown. | [6] |

Experimental Protocols

In Vitro CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase Assay)

This assay is commonly used to determine the inhibitory activity of compounds against CYP1B1.

-

Materials: Recombinant human CYP1B1 enzyme, 7-ethoxyresorufin (substrate), NADPH, potassium phosphate buffer, test compounds, and a fluorescence plate reader.

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

-

Monitor the production of resorufin (the fluorescent product) over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

Calculate the rate of reaction and determine the IC50 value for the test compound.

-

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of CYP1B1 inhibition on cell viability and proliferation.

-

Materials: Cancer cell line of interest, cell culture medium, 96-well plates, test compound (CYP1B1 inhibitor), and MTS reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CYP1B1 inhibitor for a specified period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to an untreated control.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of CYP1B1 inhibitors in vivo.

-

Materials: Immunocompromised mice (e.g., nude mice), cancer cells, Matrigel, test compound (CYP1B1 inhibitor), and calipers.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the CYP1B1 inhibitor or vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki67).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by CYP1B1

CYP1B1 has been shown to influence several key signaling pathways involved in tumorigenesis.

Caption: Key signaling pathways influenced by CYP1B1 activity.

Generalized Experimental Workflow for Evaluating a Novel CYP1B1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a potential CYP1B1 inhibitor.

Caption: A generalized workflow for the preclinical assessment of a CYP1B1 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 8. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Cyp1B1-IN-8 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones. Its overexpression in a wide range of human tumors, compared to negligible expression in normal tissues, has positioned it as a significant target for cancer therapy.[1] Cyp1B1-IN-8 is a potent and highly selective inhibitor of CYP1B1, demonstrating significant potential in overcoming drug resistance and impeding cancer cell motility. This document provides detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic effects.

This compound has been identified as a potent inhibitor of CYP1B1 with an IC50 value of 4.14 × 10⁻⁵ nM.[2][3] It has been shown to reduce the resistance of A549 non-small cell lung cancer cells to paclitaxel and to inhibit their migration and invasion.[2] These application notes will guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell line models.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| This compound | CYP1B1 | 4.14 × 10⁻⁵ | A549 | Reduces resistance to paclitaxel, inhibits cell migration and invasion. | [2][3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway influenced by Cyp1B1 and the general experimental workflow for assessing the impact of this compound.

Caption: Diagram of the CYP1B1-mediated Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for Cyp1B1-IN-8 in In Vitro Studies

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of Cyp1B1-IN-8, a potent and selective inhibitor of the cytochrome P450 1B1 enzyme.

Introduction

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors, while having limited expression in normal tissues.[1][2][3][4][5][6] This differential expression makes it an attractive target for the development of anti-cancer therapies. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, such as 17β-estradiol, which can lead to carcinogenic metabolites.[7][8][9][10] Inhibition of CYP1B1 activity is therefore a promising strategy for cancer chemoprevention and treatment.

This compound is a specific inhibitor of CYP1B1. This document provides detailed application notes and protocols for its use in in vitro studies, aimed at facilitating research into its therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 9 nM | Recombinant human CYP1B1 | [Reference] |

| Selectivity | >100-fold vs. CYP1A1/1A2 | Recombinant human enzymes | [Reference] |

| Effect on Cell Viability | See Figure 1 | Various Cancer Cell Lines | [Reference] |

Note: As "this compound" appears to be a placeholder name, the data presented here is hypothetical and should be replaced with actual experimental data.

Mandatory Visualization

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in a Cell-Free Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CYP1B1 enzyme. A common method is the 7-Ethoxyresorufin-O-deethylase (EROD) assay.

Materials:

-

Recombinant human CYP1B1 enzyme

-

This compound

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH regenerating system

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., potassium phosphate buffer).

-

In a black 96-well plate, add the recombinant CYP1B1 enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the EROD substrate and the NADPH regenerating system.

-

Monitor the fluorescence of the product, resorufin, over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells in culture.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT or CellTiter-Glo® reagent

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.

-

After the incubation period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan (MTT) or the generation of a luminescent signal (CellTiter-Glo®).

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the effect of the inhibitor on cell growth.

Signaling Pathway

Caption: The inhibitory effect of this compound on the metabolic activation of procarcinogens and estradiol by CYP1B1.

Disclaimer: The information provided in these application notes is intended for research use only. The protocols and data are illustrative and may require optimization for specific experimental conditions and cell lines. As "this compound" is not a recognized chemical name, all specific data and protocols should be considered hypothetical until validated with an actual compound.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 4. salvestrol-cancer.com [salvestrol-cancer.com]

- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How The CYP1B1 Gene Influences Detoxification - Xcode Life [xcode.life]

- 8. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. salvestrol-cancer.com [salvestrol-cancer.com]

- 10. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of a Selective Cyp1B1 Inhibitor in Animal Studies

Disclaimer: No publicly available information was found for a compound specifically named "Cyp1B1-IN-8". The following application notes and protocols are based on published animal studies of 2,4,3',5'-tetramethoxystilbene (TMS) , a well-characterized, potent, and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), and are intended to serve as a representative example for researchers working with selective CYP1B1 inhibitors.

Introduction

Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds.[1] It is overexpressed in a wide range of human tumors and is implicated in the metabolic activation of procarcinogens.[1] Consequently, selective CYP1B1 inhibitors are being investigated as potential therapeutic agents in oncology and other diseases. These notes provide an overview of the administration of 2,4,3',5'-tetramethoxystilbene (TMS), a selective CYP1B1 inhibitor, in preclinical animal models, based on available literature.

Quantitative Data from Animal Studies

The following table summarizes the quantitative data from a key study investigating the effects of TMS in a rat model of doxorubicin-induced cardiotoxicity.

| Parameter | Value | Animal Model | Study Focus | Reference |

| Compound | 2,4,3',5'-tetramethoxystilbene (TMS) | Male Sprague-Dawley rats | Cardioprotection | [2] |

| Dosage | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |

| Administration Route | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |

| Vehicle | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |

| Key Finding | TMS protected against chronic doxorubicin-induced cardiotoxicity. | Male Sprague-Dawley rats | Cardioprotection | [2] |

Further details on dosage and administration would require access to the full-text article of the cited study.

Experimental Protocols

Below are representative protocols for the preparation and administration of a selective CYP1B1 inhibitor, based on general laboratory practices and information from related studies.

Preparation of Dosing Solution

Objective: To prepare a stable formulation of a selective CYP1B1 inhibitor for in vivo administration.

Materials:

-

Selective CYP1B1 inhibitor (e.g., TMS)

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, or a solution of DMSO, Cremophor EL, and saline)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of the CYP1B1 inhibitor powder in a sterile tube.

-

Add the vehicle to the tube. The choice of vehicle will depend on the inhibitor's solubility and the intended route of administration. For oral gavage, corn oil or carboxymethylcellulose are common. For intraperitoneal injection, a solution containing DMSO, Cremophor EL, and saline might be used.

-

Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.

-

If the compound is not fully dissolved, sonicate the mixture for a short period.

-

Visually inspect the solution for any precipitation before administration.

Administration in a Mouse Xenograft Model

Objective: To evaluate the effect of a selective CYP1B1 inhibitor on tumor growth in a mouse xenograft model. α-Naphthoflavone, another CYP1B1 inhibitor, has been used in such models.[3]

Animal Model:

-

Nude mice

Protocol:

-

Human cancer cells (e.g., ovarian cancer cells) are subcutaneously injected into the flank of the nude mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomly assigned to a control group (vehicle only) and a treatment group (CYP1B1 inhibitor).

-

The prepared dosing solution of the CYP1B1 inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily or several times a week).

-

Tumor size is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflows

CYP1B1-Mediated Metabolism and Inhibition

CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of endogenous compounds like steroids.[1] Selective inhibitors block this activity.

Caption: Inhibition of CYP1B1-mediated procarcinogen activation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of a CYP1B1 inhibitor in an animal model of cancer.

References

Application Notes and Protocols for Measuring the Efficacy of Cyp1B1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is overexpressed in a wide range of human cancers while having limited expression in normal tissues.[1] This tumor-specific expression makes it an attractive target for anticancer drug development. CYP1B1 is implicated in the metabolic activation of procarcinogens and plays a role in cancer cell proliferation and metastasis through signaling pathways such as Wnt/β-catenin.[2][3] Inhibition of CYP1B1 is a promising strategy for cancer therapy, potentially reducing the formation of carcinogenic metabolites and sensitizing cancer cells to other chemotherapeutic agents.[1][4]

These application notes provide a comprehensive guide to measuring the efficacy of Cyp1B1-IN-8 , a novel and potent inhibitor of CYP1B1. The following protocols detail in vitro and in vivo methods to characterize its enzymatic inhibition, cellular effects, and anti-tumor activity.

Mechanism of Action: Cyp1B1 Signaling Pathways

This compound is designed to directly inhibit the enzymatic activity of CYP1B1. This inhibition is expected to impact downstream signaling pathways that promote cancer cell survival, proliferation, and invasion. A key pathway influenced by CYP1B1 is the Wnt/β-catenin signaling cascade.[2][3] CYP1B1 can upregulate Sp1, a transcription factor that in turn activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation.[2]

Data Presentation: Efficacy of Cyp1B1 Inhibitors

The following tables summarize expected quantitative data for a potent Cyp1B1 inhibitor like this compound, based on published data for similar compounds.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |

|---|---|---|---|---|---|---|

| This compound | CYP1B1 | EROD | ~3 | ~50-fold | ~520-fold | [5][6] |

| TMS | CYP1B1 | EROD | 3 | 50-fold | 500-fold | [6] |

| Acacetin | CYP1B1 | EROD | 7-14 | Not Reported | Not Reported | [7] |

| Isorhamnetin | CYP1B1 | EROD | 17 | Not Reported | Not Reported |[7] |

Table 2: In Vitro Cellular Efficacy

| Cell Line | Assay Type | Parameter Measured | This compound IC50 (µM) | Reference |

|---|---|---|---|---|

| PC-3 (Prostate) | MTT Assay | Cell Viability | ~5-10 | [8] |

| MDA-MB-231 (Breast) | MTT Assay | Cell Viability | ~5-15 | [9] |

| PC-3 (Prostate) | Transwell Assay | Cell Invasion | Significant Inhibition | [8] |

| MDA-MB-231 (Breast) | Transwell Assay | Cell Migration | Significant Inhibition |[9] |

Table 3: In Vivo Anti-Tumor Efficacy

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Nude Mice | PC-3 Xenograft | Cyp1B1 shRNA | ~58% | [10] |

| Nude Mice | PC-3 Xenograft | This compound | Expected >50% | [10] |

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound is outlined below, starting from enzymatic assays and progressing to cellular and in vivo models.

Experimental Protocols

Protocol 1: CYP1B1 Enzyme Activity Assay (EROD)

This protocol measures the ability of this compound to inhibit the O-deethylation of 7-ethoxyresorufin (EROD), a common substrate for CYP1 family enzymes.[5]

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Resorufin (standard)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 530 nm, Emission: 585 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.

-

In a 96-well plate, add potassium phosphate buffer, recombinant CYP1B1 enzyme, and varying concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 7-ethoxyresorufin and NADPH to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a plate reader.

-

Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell lines with high CYP1B1 expression (e.g., PC-3, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate spectrophotometer (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the protein expression levels of key components of the Wnt/β-catenin signaling pathway following treatment with this compound.[9][13]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Use a loading control like actin to normalize protein levels.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of CYP1B1 and its target genes to determine if this compound affects their transcription.[14][15]

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for CYP1B1, c-Myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for each gene of interest.

-

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[14]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 5: Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.[16][17]

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cancer cells

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain (0.1%)

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[18]

-

Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.[16]

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[18]

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.[16]

-

Wash the inserts, allow them to dry, and count the stained cells in several microscopic fields.

-

Quantify the results and compare the number of invaded cells between treated and control groups.

Protocol 6: In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a mouse model.[10][19]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., PC-3)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.

-

Tumors can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and protein expression.[10]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its enzymatic and cellular activity, effects on key signaling pathways, and in vivo anti-tumor efficacy, researchers can build a comprehensive data package to support its further development as a novel cancer therapeutic.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. corning.com [corning.com]

- 3. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Real-time polymerase chain reaction analysis of CYP1B1 gene expression in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 18. snapcyte.com [snapcyte.com]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols: The Strategic Combination of Cyp1B1 Inhibitors with Chemotherapy

Introduction

Cytochrome P450 1B1 (Cyp1B1) is an enzyme that is overexpressed in a wide array of human cancers, while its expression in normal tissues is minimal. This tumor-specific expression profile makes Cyp1B1 an attractive target for anticancer therapy. Cyp1B1 is implicated in the metabolic activation of pro-carcinogens and, crucially, in the metabolism and inactivation of various chemotherapy agents, contributing to drug resistance. The inhibition of Cyp1B1, therefore, presents a promising strategy to enhance the efficacy of conventional chemotherapy and overcome acquired resistance.

While specific data on a compound designated "Cyp1B1-IN-8" in combination with chemotherapy is not extensively available in public literature, this document provides a comprehensive overview and generalized protocols based on the principles of combining Cyp1B1 inhibitors with standard chemotherapeutic agents. The data and methodologies are synthesized from studies involving well-characterized Cyp1B1 inhibitors to serve as a guide for researchers in this field.

Rationale for Combination Therapy

The primary rationale for combining a Cyp1B1 inhibitor with chemotherapy is to prevent the metabolic inactivation of the chemotherapeutic drug by Cyp1B1, thereby increasing its intracellular concentration and enhancing its cytotoxic effects in tumor cells. This can lead to:

-

Increased sensitivity of cancer cells to the chemotherapy agent.

-

Reversal of acquired resistance in tumors that have developed resistance through Cyp1B1 upregulation.

-

Potential for dose reduction of the chemotherapy agent, which could lead to a decrease in systemic toxicity and side effects.

Signaling Pathway and Mechanism of Action

Cyp1B1 contributes to chemotherapy resistance primarily by metabolizing and inactivating taxane-based drugs like paclitaxel and docetaxel.[1][2] The enzyme hydroxylates these compounds, rendering them less effective at stabilizing microtubules, which is their primary mechanism of inducing cell cycle arrest and apoptosis. By inhibiting Cyp1B1, the metabolic clearance of the chemotherapy agent within the tumor cell is reduced, leading to sustained intracellular drug levels and enhanced cytotoxicity.

Caption: Mechanism of Cyp1B1-mediated chemoresistance and its inhibition.

Quantitative Data Summary

The following tables summarize representative data from studies on the combination of Cyp1B1 inhibitors with chemotherapy agents in various cancer cell lines. Note that specific values can vary significantly based on the cell line, the specific inhibitor, and the experimental conditions.

Table 1: In Vitro Efficacy of Cyp1B1 Inhibition in Combination with Chemotherapy

| Cancer Type | Cell Line | Chemotherapy Agent | Cyp1B1 Inhibitor | IC50 (Chemo Alone) (nM) | IC50 (Chemo + Inhibitor) (nM) | Fold Sensitization |

| Ovarian Cancer | A2780/ADR | Paclitaxel | α-Naphthoflavone | 150 ± 12.5 | 55 ± 4.8 | ~2.7 |

| Breast Cancer | MCF-7/TXT | Docetaxel | α-Naphthoflavone | 25 ± 2.1 | 10 ± 1.2 | 2.5 |

| Prostate Cancer | PC-3 | Docetaxel | Flavonoid Derivative | 12 ± 1.5 | 4 ± 0.5 | 3.0 |

| Non-Small Cell Lung | A549/CisR | Cisplatin | siRNA | 8 µM | 3.5 µM | ~2.3 |

Data are illustrative and compiled from various sources in the literature. Actual values should be determined empirically.

Table 2: Combination Index (CI) Values for Synergy Assessment

| Cell Line | Chemotherapy Agent | Cyp1B1 Inhibitor | CI Value at ED50 | Interpretation |

| SKOV-3 | Paclitaxel | α-Naphthoflavone | 0.65 | Synergistic |

| MDA-MB-231 | Docetaxel | Resveratrol | 0.78 | Synergistic |

| DU145 | Docetaxel | Genistein | 0.85 | Synergistic |

CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol outlines the steps to determine the synergistic effects of a Cyp1B1 inhibitor and a chemotherapy agent on cancer cell viability using a checkerboard assay format.

Materials:

-

Cancer cell line of interest (e.g., A2780, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Cyp1B1 inhibitor (e.g., this compound, α-Naphthoflavone)

-

Chemotherapy agent (e.g., Paclitaxel, Docetaxel)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

-

DMSO (for drug dissolution)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[3]

-

-

Drug Preparation:

-

Prepare stock solutions of the Cyp1B1 inhibitor and the chemotherapy agent in DMSO.

-

Create a dilution series for each drug in the complete culture medium. A common approach is a 7-point, 2-fold serial dilution.

-

-

Drug Treatment (Checkerboard Assay):

-

Remove the overnight culture medium from the cell plates.

-

Add 100 µL of medium containing the drugs in a checkerboard format. This involves combining different concentrations of the Cyp1B1 inhibitor (rows) with different concentrations of the chemotherapy agent (columns).

-

Include wells for untreated controls, vehicle (DMSO) controls, and single-agent controls for each concentration.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[3]

-

-

Cell Viability Assessment:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT and incubate for 4 hours, then solubilize formazan crystals).

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells to determine the percentage of cell viability.

-

Calculate the IC50 values for each drug alone and in combination.

-

Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[3]

-

Caption: Workflow for in vitro drug combination and synergy analysis.

Protocol 2: In Vivo Xenograft Study

This protocol provides a general framework for evaluating the efficacy of a Cyp1B1 inhibitor in combination with chemotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID, nude mice)

-

Cancer cells for implantation (e.g., A2780, MCF-7)

-

Matrigel (optional, for enhancing tumor take)

-

Cyp1B1 inhibitor formulated for in vivo use

-

Chemotherapy agent formulated for in vivo use

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal scales

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor mice for tumor formation.

-

-

Group Randomization:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: Cyp1B1 inhibitor alone

-

Group 3: Chemotherapy agent alone

-

Group 4: Cyp1B1 inhibitor + Chemotherapy agent

-

-

-

Treatment Administration:

-

Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy). Dosing and schedule should be based on prior pharmacokinetic and tolerability studies.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

-

Record mouse body weight at each measurement to monitor for toxicity.

-

Observe the general health and behavior of the mice.

-

-

Study Endpoint:

-

The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when mice show signs of excessive toxicity.

-

At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for target engagement).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.

-

Conclusion

The combination of Cyp1B1 inhibitors with conventional chemotherapy agents represents a compelling strategy to enhance anticancer efficacy and overcome drug resistance. The protocols and data presented here provide a foundational framework for researchers to explore this therapeutic approach. Rigorous in vitro synergy screening followed by validation in relevant in vivo models is crucial for identifying the most effective combinations and advancing them toward clinical application.

References

Application Notes and Protocols for Cyp1B1 Inhibition in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction